3-Bromo-2-methoxythiophene
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Overview
Description
3-Bromo-2-methoxythiophene is a chemical compound with the molecular formula C5H5BrOS. It has a molecular weight of 193.06 . It is a liquid at room temperature .
Synthesis Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques . The InChI Code for this compound is 1S/C5H5BrOS/c1-7-5-4 (6)2-3-8-5/h2-3H,1H3 .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied . It was found that a side reaction of the autopolymerization reaction occurred, and the polymerization reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 193.06 .Scientific Research Applications
Chemical Reactions and Synthesis
3-Bromo-2-methoxythiophene participates in various chemical reactions, crucial for the synthesis of different compounds. For instance, it undergoes a reaction with sodium methoxide, leading to a halogen-dance phenomenon, producing a mixture of halogenated thiophenes. Such reactions are fundamental in the study of halogen exchange and the synthesis of specifically substituted thiophenes (Gronowitz, Hallberg, & Glennow, 1980).
Polymerization and Material Applications
This compound is a key precursor in the electrochemical synthesis of polymers. For example, poly(3-bromo-4-methoxythiophene) has been synthesized and used in device applications due to its unique electrochemical and optical properties. This polymer exhibits a lower oxidation potential and a higher degree of electrochemical reversibility compared to others, making it suitable for use in electrochromic devices and potentially in other electronic applications (Cihaner & Önal, 2007).
Spontaneous Combustion Studies
In a unique study, the spontaneous combustion of 2-bromo-3-methoxythiophene was examined. By using quantum chemical calculations, researchers investigated the reaction pathways and energetics of this compound, shedding light on its behavior and potential risks in storage or handling. This research provides critical insights into safety protocols and handling instructions for substances with similar properties (Okude et al., 2021).
Mechanism of Action
Target of Action
It’s known that thiophene derivatives are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
Mode of Action
The mode of action of 3-Bromo-2-methoxythiophene involves a process known as autopolymerization . During this process, the compound undergoes a polymerization reaction, which is a type of chemical reaction where multiple small molecules (monomers) combine to form a larger molecule (polymer). The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
Biochemical Pathways
The autopolymerization reaction of this compound has been studied . The reaction mechanism was found to occur in multiple steps .
Pharmacokinetics
The autopolymerization reaction of the compound has been analyzed .
Result of Action
The result of the action of this compound is the formation of a polymer through the autopolymerization reaction . The polymerization reaction mechanism was found to occur in multiple steps .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, during the autopolymerization reaction, hydrogen bromide gas is generated .
Safety and Hazards
Future Directions
The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the polymerization reaction of 2-bromo-3-methoxythiophene provide useful information for the design of monomers via autopolymerization .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-methoxythiophene are largely derived from its thiophene coreThe compound’s unique electronic and optical properties, as well as its potential to stabilize in various oxidation states, suggest that it may participate in a variety of biochemical reactions .
Molecular Mechanism
It is known that the compound can undergo autopolymerization, a reaction that involves multiple steps and results in the formation of polythiophenes . This process involves the generation of hydrogen bromide gas, which acts as a catalyst for the polymerization reaction and as an acid to cleave the alkoxyl group
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of thiophene derivatives can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
properties
IUPAC Name |
3-bromo-2-methoxythiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXCQFBPVZYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57681-56-8 |
Source
|
Record name | 3-bromo-2-methoxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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